Lipophilicity (LogP) Comparison: 3-Pyridyl Isomer Exhibits Significantly Higher LogP than 2- and 4-Pyridyl Analogs
The 3-pyridylmethyl isomer (target compound) has a measured LogP of 1.79460, which is 0.39 log units higher than the 2-pyridyl isomer (LogP = 1.4) and 0.72 log units higher than the 4-pyridyl isomer (LogP = 1.07) [1]. This increased lipophilicity suggests enhanced membrane permeability and distinct pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.79460 |
| Comparator Or Baseline | Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (LogP = 1.4); Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate (LogP = 1.07) |
| Quantified Difference | ΔLogP = +0.39 vs. 2-isomer; ΔLogP = +0.72 vs. 4-isomer |
| Conditions | Experimental LogP measurement (Chem960) and XLogP3-AA (PubChem) |
Why This Matters
A difference of 0.4–0.7 LogP units can translate into a 2.5–5-fold change in partition coefficient, directly impacting in vivo distribution, cellular uptake, and off-target binding—making the 3-isomer a distinct selection for assays requiring specific lipophilicity profiles.
- [1] PubChem. (n.d.). Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (CID 3499886). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/138030-53-2 View Source
